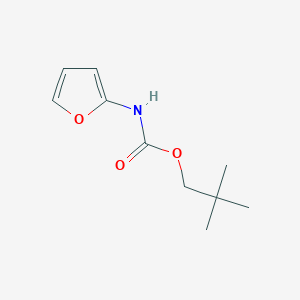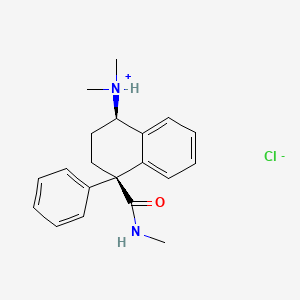
cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-N-methyl-1-phenyl-1-naphthamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-N-methyl-1-phenyl-1-naphthamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthamide core and a dimethylamino group, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-N-methyl-1-phenyl-1-naphthamide hydrochloride typically involves multiple steps, including the formation of the naphthamide core and the introduction of the dimethylamino group. Common synthetic routes may involve:
Formation of the Naphthamide Core: This step often involves the reaction of naphthalene derivatives with amines under specific conditions.
Introduction of the Dimethylamino Group: This step may involve the use of dimethylamine and appropriate catalysts to introduce the dimethylamino group into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-N-methyl-1-phenyl-1-naphthamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophilic reagents, appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce amine derivatives.
科学的研究の応用
cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-N-methyl-1-phenyl-1-naphthamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex compounds.
作用機序
The mechanism of action of cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-N-methyl-1-phenyl-1-naphthamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group plays a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
Sertraline: A selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders.
Citalopram: Another SSRI with similar pharmacological effects to sertraline.
Uniqueness
cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-N-methyl-1-phenyl-1-naphthamide hydrochloride is unique due to its specific structural features, such as the naphthamide core and the presence of the dimethylamino group. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
特性
CAS番号 |
63766-17-6 |
|---|---|
分子式 |
C20H25ClN2O |
分子量 |
344.9 g/mol |
IUPAC名 |
dimethyl-[(1R,4R)-4-(methylcarbamoyl)-4-phenyl-2,3-dihydro-1H-naphthalen-1-yl]azanium;chloride |
InChI |
InChI=1S/C20H24N2O.ClH/c1-21-19(23)20(15-9-5-4-6-10-15)14-13-18(22(2)3)16-11-7-8-12-17(16)20;/h4-12,18H,13-14H2,1-3H3,(H,21,23);1H/t18-,20-;/m1./s1 |
InChIキー |
WELIWWBEWVZBFS-OVAHNPOGSA-N |
異性体SMILES |
CNC(=O)[C@]1(CC[C@H](C2=CC=CC=C21)[NH+](C)C)C3=CC=CC=C3.[Cl-] |
正規SMILES |
CNC(=O)C1(CCC(C2=CC=CC=C21)[NH+](C)C)C3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787414.png)
![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787422.png)
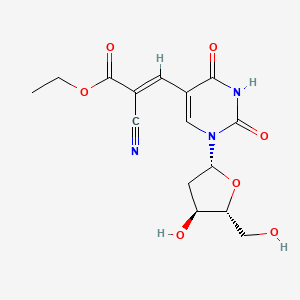




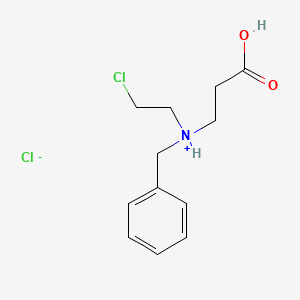
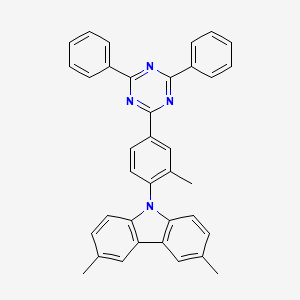
![6-Methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13787468.png)
